
5-fluoro-2-(phenoxymethyl)-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-fluoro-2-(phenoxymethyl)-1H-benzimidazole is a useful research compound. Its molecular formula is C14H11FN2O and its molecular weight is 242.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 242.08554114 g/mol and the complexity rating of the compound is 271. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
The primary target of 5-fluoro-2-(phenoxymethyl)-1H-benzimidazole, also known as 5-fluoro-2’-deoxycytidine (FCdR), is DNA methylation . DNA methylation is a covalent modification of the methyl group on the 5C site of cytosine nucleoside, which is dynamically regulated by methylation and demethylation . High levels of DNA methylation on gene promoters are associated with transcriptional repression of genes .
Mode of Action
FCdR acts as a DNA methylation inhibitor . It interacts with its targets by inhibiting the activity of DNA methylation, which could lead to the up-regulation of the expression of multiple cancer-related genes . Furthermore, FCdR activates the DNA damage response pathway .
Biochemical Pathways
FCdR affects the DNA methylation pathway and the DNA damage response pathway . The inhibition of DNA methylation can lead to the activation of tumor suppressor genes, which can suppress tumorigenesis . The activation of the DNA damage response pathway can lead to the inhibition of cancer cell proliferation .
Pharmacokinetics
In vivo, FCdR is rapidly and sequentially converted to 5-fluoro-2’-deoxyuridine, 5-fluorouracil, and 5-fluorouridine . The oral bioavailability of FCdR alone is approximately 4% . Coadministration with tetrahydrouridine (thu), a cytidine deaminase (cd) inhibitor, can increase exposure to fcdr and decrease exposure to its metabolites . This can increase the oral bioavailability of FCdR to up to 24% .
Result of Action
The result of FCdR’s action is the inhibition of cancer cell proliferation . This is achieved through the activation of the DNA damage response pathway, which leads to the inhibition of cancer cells at the G2/M checkpoint .
Action Environment
The action, efficacy, and stability of FCdR can be influenced by various environmental factors. For instance, the presence of a CD inhibitor like THU can significantly increase the bioavailability of FCdR . This suggests that the drug’s environment, including the presence of other compounds, can significantly impact its action.
Propriétés
IUPAC Name |
6-fluoro-2-(phenoxymethyl)-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O/c15-10-6-7-12-13(8-10)17-14(16-12)9-18-11-4-2-1-3-5-11/h1-8H,9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMXFUCQUEGZRFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NC3=C(N2)C=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
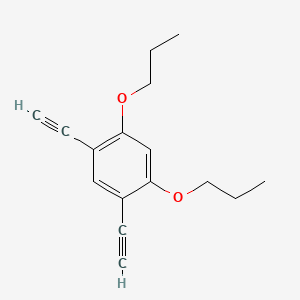
![N-[2-(2,3-dihydro-1H-inden-2-yl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-2-methoxybenzamide](/img/structure/B4979477.png)
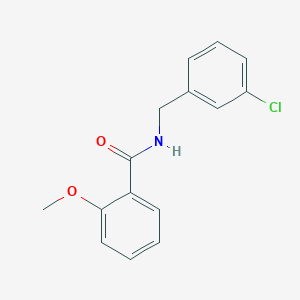
![N-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-2,4-dichlorobenzamide](/img/structure/B4979494.png)
![8-(3-ethoxy-4-methoxybenzyl)-3-isopropyl-1-(3-methylbutyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4979497.png)
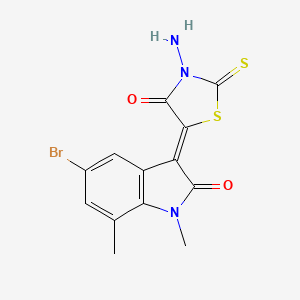
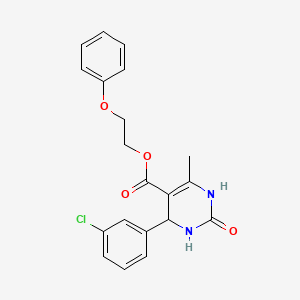
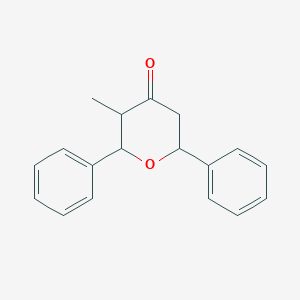
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B4979521.png)
![4-{5-[4-(2-chloro-4,5-difluorobenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B4979539.png)
![butyl 2-[(4-nitrobenzoyl)amino]benzoate](/img/structure/B4979550.png)
![ethyl 4-[(cyclopropylmethyl)(propyl)amino]-1-piperidinecarboxylate](/img/structure/B4979557.png)

![2-methoxy-N-{1-[1-(1H-pyrazol-1-ylacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4979579.png)
